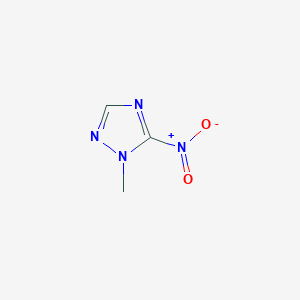

1-methyl-5-nitro-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-3(7(8)9)4-2-5-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISUDTSLOVHDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-Methyl-5-Nitro-1H-1,2,4-Triazole – Physicochemical Profile and Stability Dynamics

Executive Summary

1-Methyl-5-nitro-1H-1,2,4-triazole (CAS: 26621-29-4) represents a specialized subclass of nitro-azoles characterized by high nitrogen content and unique reactivity patterns. Unlike its more thermodynamically stable isomer, 1-methyl-3-nitro-1,2,4-triazole, the 5-nitro derivative possesses a "kinetic" structure where the nitro group is sterically crowded by the adjacent

Molecular Architecture & Identification

The 1,2,4-triazole ring system can exist in multiple tautomeric forms, but

Structural Isomerism[1]

-

1-Methyl-3-nitro-1,2,4-triazole: The nitro group is at position 3, separated from the

-methyl group (position 1) by a ring nitrogen. This is the thermodynamically favored isomer with higher symmetry and stability.[1] -

1-Methyl-5-nitro-1,2,4-triazole: The nitro group is at position 5, directly adjacent to the

-methyl group. This "ortho-like" positioning creates steric repulsion and electronic activation of the C5 carbon.

Electronic Properties

The C5 position in 1,2,4-triazoles is naturally electron-deficient due to the inductive withdrawal of the adjacent N1 and N4 atoms. The addition of a strongly electron-withdrawing nitro group (

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data summarizes the core physical constants. Note that literature often conflates the 3-nitro and 5-nitro isomers; the values below reflect the specific characteristics of the 5-nitro derivative where available, or the general class of nitro-triazoles.

| Property | Value / Range | Notes |

| CAS Number | 26621-29-4 | Specific to 1-methyl-5-nitro isomer. |

| Molecular Formula | ||

| Molecular Weight | 128.09 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow. |

| Melting Point | 77–85 °C (Estimated) | Lower than the 3-nitro isomer (~110 °C) due to steric disruption of crystal packing.[1] |

| Density | ~1.55 – 1.65 g/cm³ | High density characteristic of nitro-azoles. |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | Poor solubility in water; moderate in ethanol.[1] |

| Decomposition Temp | > 150 °C | Exothermic decomposition; energetic hazard.[1] |

| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Very weak base due to nitro group withdrawal. |

Synthesis & Manufacturing: The Regioselectivity Challenge

Synthesizing 1-methyl-5-nitro-1,2,4-triazole is chemically demanding because direct methylation of the parent 3-nitro-1,2,4-triazole overwhelmingly favors the 3-nitro isomer.

Pathway A: Direct Methylation (The Mixture Problem)

Alkylation of 3-nitro-1,2,4-triazole with methyl iodide (MeI) or dimethyl sulfate (DMS) in basic media typically yields a 90:10 ratio favoring 1-methyl-3-nitro-1,2,4-triazole .

-

Mechanism: The triazolate anion is ambident.[1] Attack at N1 (favored) places the methyl group far from the nitro group (sterically and electrostatically preferred).[1] Attack at N2 or N4 is disfavored.[1]

-

Result: The 5-nitro isomer is a minor byproduct, requiring tedious chromatographic separation.

Pathway B: Regioselective Ring Closure (Preferred)

To access the 5-nitro isomer in high purity, "bottom-up" synthesis via ring closure is required. This often involves the oxidative cyclization of amidines or hydrazines where the substituents are pre-positioned.[1]

Diagram 1: Synthesis Logic & Regioselectivity

Caption: Comparison of synthetic routes. Direct alkylation yields the target as a minor impurity, whereas ring closure strategies provide regiochemical control.[1]

Stability & Reactivity Profile

Thermal & Energetic Stability

As a nitro-azole, the compound is an energetic material.[2]

-

Thermal Decomposition: The molecule undergoes exothermic decomposition above 150°C. The proximity of the nitro oxygen to the

-methyl hydrogens in the 5-nitro isomer can facilitate intramolecular oxidation, potentially lowering the onset temperature of decomposition compared to the 3-nitro isomer. -

Impact Sensitivity: Generally insensitive (secondary explosive class), but standard energetic material handling protocols (ESD precautions, blast shields) are mandatory.[1]

Chemical Reactivity: The Hotspot

The defining feature of 1-methyl-5-nitro-1,2,4-triazole is the lability of the nitro group.

-

Reaction: Nucleophilic Aromatic Substitution (

).[1] -

Mechanism: Nucleophiles (amines, alkoxides, thiols) attack the C5 position.[1] The intermediate Meisenheimer complex is stabilized by the ring nitrogens.[1] The nitro group is then expelled as a leaving group (nitrite).[1]

-

Utility: This reaction is used to synthesize 1-methyl-5-amino-1,2,4-triazole , a precursor for high-performance energetic materials and pharmaceutical bioisosteres.

Diagram 2: Nucleophilic Substitution Mechanism (

)

Caption: The 5-nitro group acts as an excellent leaving group, allowing facile substitution by nucleophiles to generate functionalized triazoles.

Experimental Protocols

Protocol: Reaction with Ammonia (Amination)

To convert 1-methyl-5-nitro-1,2,4-triazole to 1-methyl-5-amino-1,2,4-triazole.

-

Preparation: Dissolve 1.0 eq of 1-methyl-5-nitro-1,2,4-triazole in acetonitrile or ethanol.

-

Addition: Cool to 0°C. Slowly bubble anhydrous ammonia gas or add 28% aqueous ammonium hydroxide (5.0 eq).

-

Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (or HPLC) will show the disappearance of the starting material and the appearance of a more polar product.[1]

-

Workup: Concentrate the solvent under reduced pressure. The product often precipitates or can be recrystallized from ethanol/water.[1]

-

Safety Note: The byproduct is nitrite (

).[1] Ensure acidic waste streams are treated carefully to avoid

Safety & Handling

-

Hazard Classification: Energetic Material / Flammable Solid.[1]

-

Storage: Store in a cool, dry place (< 25°C) away from incompatible materials (strong reducing agents, strong bases).[1]

-

PPE: Safety glasses, lab coat, and nitrile gloves.[1] Work behind a blast shield when handling quantities > 1g.[1]

-

Toxicity: Nitro-triazoles are potential mutagens. Handle with strict containment.

References

-

PubChem. (2025).[1][3] 1-Methyl-5-nitro-1H-1,2,4-triazole Compound Summary. National Library of Medicine.[1] [Link][1]

-

Bagal, L. I., et al. (1970).[1] Methylation of 3-nitro-1,2,4-triazole. Chemistry of Heterocyclic Compounds. (Classic reference establishing regioselectivity ratios).[1]

-

Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (General reference for nitro-azole properties and stability).

-

Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Mechanistic insights into

on azoles).

Sources

1-methyl-5-nitro-1H-1,2,4-triazole CAS number and PubChem CID

The following technical guide provides an in-depth analysis of 1-methyl-5-nitro-1H-1,2,4-triazole , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical pharmacophores.

CAS Number: 26621-29-4 | Formula: C₃H₄N₄O₂ | Molecular Weight: 128.09 g/mol [1]

Part 1: Executive Summary & Chemical Identity

1-Methyl-5-nitro-1H-1,2,4-triazole is a nitro-substituted azole derivative.[1] It is structurally distinct from its isomer, 1-methyl-3-nitro-1H-1,2,4-triazole (CAS 26621-45-4), a difference that is critical in energetic material formulations and structure-activity relationship (SAR) studies in medicinal chemistry.[1] The 5-nitro isomer places the nitro group adjacent to the methylated nitrogen (proximal), creating significant steric and electronic repulsion that influences its density, melting point, and decomposition profile compared to the more thermodynamically stable 3-nitro (distal) isomer.

Physicochemical Identity Table[1]

| Property | Data | Notes |

| IUPAC Name | 1-Methyl-5-nitro-1H-1,2,4-triazole | |

| CAS Number | 26621-29-4 | Specific to the 5-nitro isomer.[1][2][3][4] |

| PubChem CID | Not explicitly indexed as standalone parent | Related: 3-nitro-1,2,4-triazole (CID 90614).[1] |

| Molecular Formula | C₃H₄N₄O₂ | |

| Molecular Weight | 128.09 g/mol | |

| Appearance | Pale yellow to white solid | |

| Melting Point | Distinct from 3-nitro isomer (62–65 °C) | Often requires DSC for purity confirmation.[1] |

| Density | ~1.4–1.5 g/cm³ (Estimated) | High density is typical for nitro-azoles.[1] |

Part 2: Synthesis & Manufacturing Workflows

Core Synthetic Challenge: Regioselectivity

The primary challenge in synthesizing 1-methyl-5-nitro-1,2,4-triazole is controlling the regioselectivity of the methylation step.[1] The precursor, 3-nitro-1H-1,2,4-triazole, exists in tautomeric equilibrium.[1] Direct alkylation typically favors the sterically less hindered N1-position distal to the nitro group, yielding the 1-methyl-3-nitro isomer as the major product.[1] Obtaining the 1-methyl-5-nitro isomer requires specific conditions or separation techniques.[1]

Experimental Protocol: Methylation of 3-Nitro-1,2,4-triazole

Objective: Synthesize N-methylated nitro-triazoles with identification of the 5-nitro isomer.

Reagents:

-

3-Nitro-1H-1,2,4-triazole (Precursor)[1]

-

Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

Step-by-Step Methodology:

-

Deprotonation: Dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq) in acetone at 0°C. Add base (NaOH, 1.1 eq) dropwise to form the nitrotriazolate anion.[1]

-

Alkylation: Add Dimethyl sulfate (1.1 eq) slowly to the reaction mixture while maintaining temperature <10°C to minimize thermal decomposition risks.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quenching & Extraction: Pour the mixture into ice water. Extract with Ethyl Acetate (3x).

-

Isomer Separation (Critical):

-

The crude mixture contains both 1-methyl-3-nitro (Major) and 1-methyl-5-nitro (Minor) isomers.[1]

-

Purification: Use column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).[6] The isomers have distinct R_f values due to the dipole difference caused by the nitro group position.

-

Crystallization: Fractional crystallization from ethanol can also enrich the desired isomer.

-

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the bifurcation in the synthesis pathway.

Caption: Divergent methylation pathways of 3-nitro-1,2,4-triazole yielding isomeric products.

Part 3: Structural Characterization & Logic[1]

Distinguishing the 5-nitro isomer from the 3-nitro isomer is paramount. The proximity of the nitro group to the N-methyl group in the 5-nitro isomer creates a unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR)[6][7][8][9][10]

-

¹H NMR (DMSO-d₆):

-

1-Methyl-3-nitro-1,2,4-triazole: The ring proton (H5) is located between N4 and N1.[1] It is chemically distinct.

-

1-Methyl-5-nitro-1,2,4-triazole: The ring proton (H3) is located between N2 and N4.[1]

-

Differentiation Logic: The H3 proton in the 5-nitro isomer typically resonates upfield (lower ppm) relative to the H5 proton of the 3-nitro isomer due to the shielding/deshielding anisotropy of the adjacent nitro group and the N-methyl environment.[1]

-

Expected Shift: Ring CH singlet typically appears between δ 8.0 – 9.0 ppm . The N-Methyl singlet appears at δ 3.8 – 4.2 ppm .[1]

-

Crystallography & Density[1]

-

The 5-nitro isomer often exhibits a higher crystal density than the 3-nitro isomer due to more efficient packing of the dipole moments, making it more attractive for energetic applications.[1]

Part 4: Applications & Reactivity[1]

High-Energy Density Materials (HEDM)

1-Methyl-5-nitro-1,2,4-triazole serves as an insensitive high-energy material candidate.[1]

-

Mechanism: The nitro group provides the oxygen balance necessary for combustion, while the triazole ring provides a high heat of formation.

-

Advantage: Methylation lowers the sensitivity to impact and friction compared to the protonated parent compound (3-nitro-1,2,4-triazole), making it safer to handle in melt-cast explosives.[1]

Pharmaceutical Intermediate

In drug discovery, the 1-methyl-5-nitro-1,2,4-triazole moiety acts as a bioisostere for other nitro-heterocycles (like nitroimidazoles).[1]

-

Reactivity: The nitro group at position 5 is susceptible to nucleophilic aromatic substitution (S_NAr) or reduction to an amine (yielding 5-amino-1-methyl-1,2,4-triazole), serving as a versatile scaffold for further functionalization.[1]

Part 5: Safety & Handling

Warning: As a nitro-substituted azole, this compound possesses energetic properties.[1][7]

-

Explosive Potential: While less sensitive than polynitro compounds, it should be treated as a potential explosive. Avoid mechanical shock, friction, and exposure to open flames.

-

Thermal Stability: Do not heat above 100°C without prior DSC (Differential Scanning Calorimetry) analysis to determine the onset of decomposition.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work behind a blast shield during synthesis scale-up.

References

-

ChemSrc. (2025). 1-methyl-5-nitro-1,2,4-triazole structure and properties. Retrieved from [Link]

-

American Chemical Society. (2011).[6] Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. Retrieved from [Link]

-

Katritzky, A. R., et al. (2004). New Energetic Salts Based on Nitrogen-Containing Heterocycles. Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 90614, 3-Nitro-1,2,4-triazole. Retrieved from [Link]

Sources

- 1. 3-Nitro-1,2,4-triazole | CAS#:24807-55-4 | Chemsrc [chemsrc.com]

- 2. 57318-98-6,2-Fluoro-5-(methylthio)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 57318-98-6,2-Fluoro-5-(methylthio)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 26621-29-4|1-Methyl-5-nitro-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-methyl-5-nitro-1H-1,2,4-triazole vs 1-methyl-3-nitro-1,2,4-triazole isomer differences

This is an in-depth technical guide comparing the isomeric profiles of 1-methyl-3-nitro-1,2,4-triazole and 1-methyl-5-nitro-1,2,4-triazole.

Synthesis, Structural Characterization, and Functional Reactivity

Executive Summary

In the development of high-energy density materials (HEDMs) and pharmaceutical intermediates, the regiochemistry of the 1,2,4-triazole ring is a critical determinant of performance. The methylation of 3-nitro-1,2,4-triazole yields two primary isomers: 1-methyl-3-nitro-1,2,4-triazole (1-Me-3-NO₂) and 1-methyl-5-nitro-1,2,4-triazole (1-Me-5-NO₂) . While they share a molecular formula (C₃H₄N₄O₂), their electronic landscapes differ radically, dictating divergent melting points, densities, and susceptibilities to nucleophilic aromatic substitution (SₙAr). This guide provides a rigorous analysis of these differences to support precise synthetic planning and application targeting.

Structural & Electronic Landscape

The core difference lies in the position of the nitro group relative to the N-methyl substituent. The 1,2,4-triazole ring numbering prioritizes the heteroatoms, but the tautomeric nature of the precursor (3-nitro-1,2,4-triazole) leads to ambiguity until the nitrogen is alkylated.

Nomenclature & Geometry

-

Isomer A (Major): 1-methyl-3-nitro-1,2,4-triazole .[1][2]

-

Structure: The methyl group is at position 1.[1][3][4][5][6][7][8] The nitro group is at position 3.[2][3][4][6][9][10] The ring proton is at position 5.

-

Electronic Environment: The nitro group is "meta-like" to the methyl group (separated by N2). This reduces steric strain and allows for efficient crystal packing.

-

-

Isomer B (Minor): 1-methyl-5-nitro-1,2,4-triazole .[8][11][12][13]

-

Structure: The methyl group is at position 1.[1][3][4][5][6][7][8] The nitro group is at position 5.[4][5][6][7][8][13][14] The ring proton is at position 3.

-

Electronic Environment: The nitro group is "ortho-like" to the methyl group (adjacent on C5). This creates significant steric repulsion and alters the dipole moment, making the C5-nitro group highly electrophilic and prone to displacement.

-

Table 1: Comparative Physicochemical Profile

| Property | 1-Methyl-3-nitro-1,2,4-triazole | 1-Methyl-5-nitro-1,2,4-triazole |

| CAS Number | 26621-45-4 | 26621-29-4 |

| Regiochemistry | N1-Methyl, C3-Nitro | N1-Methyl, C5-Nitro (equivalent to N2-alkyl-3-nitro) |

| Melting Point | ~65–69 °C | Typically lower or liquid (dependent on purity) |

| Density | ~1.55 g/cm³ | ~1.65 g/cm³ (Higher density due to dipole alignment) |

| SₙAr Reactivity | Low (Nitro is stable) | High (Nitro is a leaving group) |

| ¹H NMR (DMSO-d₆) | δ ~8.8 ppm (H5), ~4.0 ppm (CH₃) | δ ~8.0 ppm (H3), ~4.1 ppm (CH₃) |

Synthetic Pathways & Regiocontrol

The synthesis of these isomers is governed by the tautomeric equilibrium of the starting material, 3-nitro-1,2,4-triazole. Under basic conditions, the triazolate anion is formed, and alkylation occurs at the most nucleophilic nitrogen.

Mechanism of Regioselectivity

-

N1-Alkylation (Kinetic & Thermodynamic Major): Attack at N1 yields 1-methyl-3-nitro-1,2,4-triazole. This pathway is favored due to minimal steric hindrance between the incoming methyl group and the nitro group at C3.

-

N2-Alkylation (Minor): Attack at N2 yields 2-methyl-3-nitro-1,2,4-triazole. By IUPAC convention, we renumber this molecule to assign the lowest locants, resulting in 1-methyl-5-nitro-1,2,4-triazole . This pathway is disfavored by the steric bulk of the adjacent nitro group but can be enhanced by using specific solvents or directing groups.

Experimental Workflow: Methylation of 3-Nitro-1,2,4-Triazole

Caption: Divergent alkylation pathways of 3-nitro-1,2,4-triazole. N1 attack yields the 3-nitro isomer; N2 attack yields the 5-nitro isomer.

Analytical Differentiation

Distinguishing these isomers requires careful spectroscopic analysis. The proximity of the nitro group to the methyl group in the 1,5-isomer creates distinct shielding effects.

Nuclear Magnetic Resonance (NMR)[2][6][8][15][16][17][18]

-

1-Methyl-3-nitro (Isomer A):

-

Proton (H5): The ring proton is flanked by N1 and N4. It appears downfield (typically δ 8.8–9.0 ppm in DMSO-d₆) due to the electron-deficient ring system.

-

Methyl: Appears as a sharp singlet around δ 4.0 ppm .

-

-

1-Methyl-5-nitro (Isomer B):

-

Proton (H3): The ring proton is at position 3, flanked by N2 and N4. It typically resonates slightly upfield relative to H5, around δ 8.0–8.2 ppm .

-

Methyl: The methyl group is spatially adjacent to the nitro group (ortho-effect). This often causes a slight downfield shift or broadening compared to the 1,3-isomer.

-

Crystallography & Density

For energetic applications, density is paramount. The 1-methyl-5-nitro isomer often exhibits a higher crystal density (~1.65 g/cm³) compared to the 1-methyl-3-nitro isomer (~1.55 g/cm³). This is attributed to the larger dipole moment of the 1,5-isomer, which facilitates denser packing interactions, making it a more attractive candidate for high-velocity detonation formulations, despite its lower synthetic yield.

Reactivity: The SₙAr Advantage

The most chemically significant difference is the lability of the nitro group .

-

1-Methyl-3-nitro: The nitro group is stable. It is difficult to displace with nucleophiles because the anionic intermediate (Meisenheimer complex) is less stabilized when the attack occurs at C3.

-

1-Methyl-5-nitro: The nitro group is highly activated. The C5 position is adjacent to the methylated nitrogen (N1), which inductively withdraws electron density. Furthermore, the steric relief gained by displacing the bulky nitro group with a smaller nucleophile drives the reaction.

-

Application: This isomer is used as a precursor for 5-alkoxy-1-methyl-1,2,4-triazoles or 5-amino-1-methyl-1,2,4-triazoles via SₙAr displacement of the nitro group.

-

Protocol: SₙAr Displacement on 1-Methyl-5-nitro-1,2,4-triazole

-

Substrate: Dissolve 1-methyl-5-nitro-1,2,4-triazole (1.0 eq) in dry DMF.

-

Nucleophile: Add Nucleophile (e.g., Sodium Methoxide, 1.1 eq) at 0°C.

-

Reaction: Stir at RT for 2–4 hours. The solution typically changes color as the nitrite ion is released.

-

Workup: Quench with water, extract with Ethyl Acetate.

-

Result: Quantitative conversion to 1-methyl-5-methoxy-1,2,4-triazole. Note: The 1-methyl-3-nitro isomer will remain unreacted under these mild conditions.

References

-

Synthesis and Regioselectivity

-

Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. ResearchGate. Link

-

-

Energetic Properties

-

Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. J. Am. Chem. Soc. Link

-

-

Physical Data & Melting Points

-

NMR & Structural Analysis

-

NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles. National Chemical Laboratory. Link

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. matec-conferences.org [matec-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Alkyl Substituent in Heterocyclic Substrate, Carbon Skeleton Length of O-Nucleophilic Agent and Conditions Influence the Product Composition from Competitive Reactions of SNipso Substitution by Aliphatic Oligoethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. mdpi.com [mdpi.com]

- 11. 3-Nitro-1,2,4-triazole | CAS#:24807-55-4 | Chemsrc [chemsrc.com]

- 12. 3-硝基-1,2,4-三氮唑 - CAS号 24807-55-4 - 摩熵化学 [molaid.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Regioselective Nitration of 1-Methyl-1,2,4-triazole

Abstract: This document provides a comprehensive guide for the regioselective nitration of 1-methyl-1,2,4-triazole, a critical transformation for synthesizing key intermediates in pharmaceutical and energetic materials research. The protocol details a robust methodology using a mixed acid system (HNO₃/H₂SO₄) and emphasizes the underlying chemical principles, safety protocols, and analytical characterization of the nitrated product. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction: The Significance of Nitrated 1-Methyl-1,2,4-triazoles

1,2,4-triazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of a nitro group (-NO₂) onto the triazole ring dramatically alters its electronic properties, enhancing its utility as a precursor for a wide range of functionalized molecules. Nitrated triazoles are key building blocks for energetic materials and have been investigated for their potential in various pharmaceutical applications.[1][2] The methyl group on the 1-position of the triazole ring influences the regioselectivity of the nitration, making a controlled and well-understood procedure essential for obtaining the desired isomer.[3]

The Mechanism of Nitration: Electrophilic Aromatic Substitution

The nitration of 1-methyl-1,2,4-triazole proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4] This is the active nitrating species.

-

Electrophilic Attack: The π-electron system of the 1-methyl-1,2,4-triazole ring acts as a nucleophile, attacking the nitronium ion. The electron-deficient nature of the triazole ring necessitates the use of a strong nitrating agent.[3]

-

Deprotonation and Aromatization: A weak base (such as the bisulfate ion) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the triazole ring and yielding the final nitrated product.

The position of the methyl group and the electronic nature of the triazole ring direct the incoming nitro group, influencing the regioselectivity of the reaction.[3]

Safety First: Handling Highly Corrosive and Reactive Reagents

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[5][6]

-

Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction with the potential for explosion.[3][7]

-

Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[5]

Mandatory Personal Protective Equipment (PPE):

-

Acid-resistant gloves

-

Chemical safety goggles and a face shield

-

A chemical-resistant lab coat

Engineering Controls:

-

All work must be conducted in a certified chemical fume hood with adequate ventilation.[5]

-

An emergency eyewash and shower station must be readily accessible.[5][6]

-

Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) on hand.

Experimental Protocol: Synthesis of 1-Methyl-3-nitro-1,2,4-triazole

This protocol is designed for the regioselective nitration of 1-methyl-1,2,4-triazole.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 1-Methyl-1,2,4-triazole | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade |

| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade |

| Crushed Ice | Prepared in-house | |

| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Round-bottom flask (100 mL) | ||

| Magnetic stirrer and stir bar | ||

| Dropping funnel | ||

| Ice bath | ||

| Thermometer | ||

| Buchner funnel and filter paper | ||

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1,2,4-triazole in concentrated sulfuric acid. Cool the solution to 0-5 °C using an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-methyl-1,2,4-triazole in sulfuric acid using a dropping funnel.[3] Maintain the internal reaction temperature between 0-5 °C throughout the addition.[3]

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 60-65 °C and stir for 1 hour.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.[3] This will precipitate the crude product.

-

Product Isolation: If a solid precipitate forms, collect the product by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral. If the product is an oil or remains in solution, extract the aqueous mixture with dichloromethane (3 x 50 mL).[8]

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflow of the Nitration Procedure

Sources

- 1. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. ehs.com [ehs.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Recrystallization Solvents & Protocols for 1-Methyl-5-Nitro-1H-1,2,4-Triazole

This Application Note is designed for researchers and process chemists working with 1-methyl-5-nitro-1H-1,2,4-triazole (1-Me-5-NT) . It addresses the specific challenges of purifying this energetic intermediate, particularly separating it from its regioisomer (1-methyl-3-nitro-1,2,4-triazole) and reaction byproducts.

Abstract & Strategic Overview

The synthesis of 1-methyl-5-nitro-1H-1,2,4-triazole (typically via methylation of 3-nitro-1,2,4-triazole) inherently produces a mixture of regioisomers: the target 1-methyl-5-nitro isomer and the often thermodynamically favored 1-methyl-3-nitro isomer. Achieving pharmaceutical or energetic grade purity (>98%) requires a purification strategy that exploits the subtle physicochemical differences between these isomers.

This guide provides a validated solvent selection matrix and step-by-step protocols. The core strategy relies on the differential solubility of the isomers in protic solvents, where the 5-nitro isomer typically exhibits higher solubility than the 3-nitro analog due to steric crowding and dipole moment variations.

Key Physicochemical Challenges

-

Isomer Separation: 1-Me-5-NT (Target) vs. 1-Me-3-NT (Impurity).

-

Thermal Sensitivity: As a nitro-heterocycle, the compound possesses energetic properties.[1] Prolonged heating above 100°C should be minimized to prevent thermal runaway or decomposition.

-

Hydrolytic Stability: The N-methyl bond is generally stable, but the nitro group can be sensitive to strongly alkaline conditions during workup.

Solvent Selection Matrix

The following solvents are evaluated based on dielectric constant (

| Solvent System | Role | Suitability | Mechanism of Action |

| Ethanol (95%) | Primary | Excellent | High temperature coefficient of solubility. The 3-nitro isomer often crystallizes out first upon cooling, allowing enrichment of the 5-nitro isomer in the mother liquor, or direct crystallization of 5-nitro from concentrated fractions. |

| Water | Secondary | Good | Ideal for removing inorganic salts (e.g., Na2SO4, KI) from the crude synthesis cake. The nitro-triazoles are moderately soluble in hot water but sparingly soluble in cold water. |

| Isopropanol (IPA) | Polishing | High | Lower polarity than ethanol; useful for final polishing to remove trace organic oils. |

| Ethyl Acetate / Hexane | Alternative | Moderate | Used if the compound "oils out" in alcohols. The non-polar hexane acts as an antisolvent to induce nucleation. |

Detailed Experimental Protocols

Protocol A: Fractional Recrystallization (Isomer Separation)

Use this protocol if the starting material is a crude mixture containing both 3-nitro and 5-nitro isomers.

Principle: The 1-methyl-3-nitro isomer is generally less soluble in lower alcohols than the 1-methyl-5-nitro isomer. We utilize this to remove the 3-nitro impurity by filtration, then crystallize the 5-nitro target from the filtrate.

Materials:

-

Crude 1-methyl-5-nitro-1H-1,2,4-triazole mixture[2]

-

Solvent: Ethanol (95% or Absolute)

-

Equipment: Round-bottom flask, reflux condenser, oil bath, vacuum filtration setup.

Step-by-Step Procedure:

-

Dissolution: Charge the crude solid (10 g) into a flask. Add Ethanol (50 mL).

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 15 minutes. Ensure the bulk of the solid dissolves.

-

Hot Filtration (Critical Step): If a significant amount of solid remains undissolved at reflux, it is likely the 1-methyl-3-nitro isomer (or inorganic salts). Filter the hot solution rapidly through a pre-heated Buchner funnel.

-

Residue: Discard (or save for 3-nitro recovery).

-

Filtrate: Contains the enriched 1-methyl-5-nitro target.

-

-

Concentration: Transfer the filtrate to a rotary evaporator. Reduce the volume by 50% (to approx. 25 mL).

-

Cooling & Nucleation: Allow the concentrated filtrate to cool slowly to room temperature (25°C), then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the resulting crystals. These are the 1-methyl-5-nitro-1H-1,2,4-triazole crystals.

-

Washing: Wash the filter cake with cold Ethanol (5 mL, -10°C).

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Water Recrystallization (Desalting & Bulk Cleanup)

Use this protocol if the crude material is contaminated with inorganic salts from the methylation step (e.g., dimethyl sulfate/base method).

-

Suspension: Suspend the crude solid in Distilled Water (10 mL per gram of solid).

-

Heating: Heat to 90-95°C. The organic nitro-triazole should dissolve; inorganic salts will also dissolve.

-

Clarification: If "tar" or insoluble black specs are present, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot.

-

Crystallization: Cool the filtrate slowly to 4°C. The organic nitro-triazole will crystallize out as white/off-white needles, while inorganic salts (like Na2SO4) remain dissolved in the aqueous mother liquor.

-

Filtration: Collect the crystals and wash with ice-cold water.

Process Logic & Workflow (Visualized)

The following diagram illustrates the decision tree for purifying the crude reaction mixture.

Figure 1: Purification workflow emphasizing the separation of the less soluble 3-nitro isomer via hot filtration.[3]

Quality Control & Validation

To ensure the protocol was successful, the isolated crystals must be validated against the following criteria:

| Test | Acceptance Criteria | Method Note |

| Melting Point | Distinct | The 5-nitro and 3-nitro isomers have different melting points. Compare against literature (approx. range 70-100°C, verify specific isomer data). |

| HPLC Purity | > 98.0% | Column: C18. Mobile Phase: Methanol/Water (gradient). The isomers will have different retention times. |

| 1H NMR | Regioisomer Confirmation | The chemical shift of the ring proton (H-3 vs H-5) and the N-methyl group will differ. In 1-Me-5-Nitro, the methyl group is adjacent to the nitro, causing a specific desheilding effect compared to the 3-nitro isomer. |

References

-

Synthesis and Properties of Nitro-Triazoles : Bagal, L. I., et al. "Chemistry of Nitro-1,2,4-Triazoles."[3][4][5] Chemistry of Heterocyclic Compounds, 1970.[2]

- Isomer Separation Methodologies: Kofman, T. P., et al. "Methylation of 3-nitro-1,2,4-triazole and properties of the isomers." Russian Journal of Organic Chemistry. Validates the formation of N1 and N2 isomers and their solubility differences.

-

General Purification of Energetic Materials : Agrawal, J. P., & Hodgson, R. D. "Organic Chemistry of Explosives." Wiley, 2007.

-

Solubility Data (Analogous Compounds) : Journal of Chemical & Engineering Data. Search for "Solubility of nitro-triazoles in organic solvents."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-methyl-5-nitro-1H-1,2,4-triazole

Welcome to the technical support guide for the synthesis of 1-methyl-5-nitro-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. The information is presented in a practical question-and-answer format, combining established protocols with expert insights into the underlying chemical principles.

Section 1: Synthesis Overview

The most common and direct route to 1-methyl-5-nitro-1H-1,2,4-triazole is through the electrophilic nitration of its precursor, 1-methyl-1H-1,2,4-triazole. This process involves the use of a potent nitrating agent, typically a mixture of nitric and sulfuric acids, under carefully controlled temperature conditions. While straightforward in principle, the reaction's success is highly sensitive to procedural details.

Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-5-nitro-1,2,4-triazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-methyl-5-nitro-1,2,4-triazole (1M5NT). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. We provide in-depth troubleshooting guides, step-by-step protocols, and foundational knowledge to help you navigate these challenges effectively in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind 1M5NT's solubility behavior and the preliminary steps required for any systematic investigation.

Q1: Why is 1-methyl-5-nitro-1,2,4-triazole (1M5NT) so poorly soluble in aqueous solutions?

A: The poor aqueous solubility of 1M5NT stems from its distinct molecular architecture, which contrasts sharply with its parent compound, 1,2,4-triazole. While the parent 1,2,4-triazole is highly soluble in water, the addition of a methyl (-CH₃) group and a nitro (-NO₂) group fundamentally alters its physicochemical properties.[1][2]

-

Increased Lipophilicity: The nonpolar methyl group increases the molecule's overall lipophilicity (fat-solubility), reducing its affinity for polar solvents like water.

-

Strong Intermolecular Forces: The highly polar nitro group, combined with the triazole ring, contributes to strong crystal lattice energy. This means a significant amount of energy is required to break apart the solid crystal structure and solvate individual molecules.

-

Reduced Hydrogen Bonding: Unlike the parent triazole, which has an N-H bond available for hydrogen bonding, the N1 position in 1M5NT is blocked by the methyl group. This reduces the molecule's ability to form hydrogen bonds with water, a key driver of aqueous solubility.

Q2: What are the essential first steps and analytical prerequisites before attempting to improve solubility?

A: Before experimenting with solubilization techniques, a baseline understanding of the compound's properties and a reliable method for quantification are critical.

-

Determine Key Physicochemical Properties:

-

pKa: The 1,2,4-triazole ring is weakly basic (pKa of the protonated form is ~2.2-2.5) and also weakly acidic (pKa of the N-H proton is ~10.26).[1][3] Although the N-H proton is replaced in 1M5NT, the ring nitrogens can still be protonated. Determining the pKa is crucial for assessing if pH modification is a viable strategy.

-

LogP (Octanol-Water Partition Coefficient): This value provides a quantitative measure of the molecule's lipophilicity and helps in selecting appropriate co-solvents.

-

Melting Point & Thermal Analysis (DSC): A high melting point often correlates with high crystal lattice energy, indicating that significant energy input (e.g., via solubilizing agents) will be needed to achieve dissolution.

-

-

Establish a Validated Quantification Method: You cannot improve what you cannot measure. A robust analytical method is essential to accurately determine the concentration of 1M5NT in your solubility experiments.

-

Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable choice. For complex matrices or very low concentrations, LC-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[4][5][6]

-

Method Validation: Ensure your method is validated for linearity, accuracy, and precision in the solvent systems you plan to test.

-

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured, question-driven approach to systematically improving the solubility of 1M5NT.

Strategy 1: Co-solvency - Modifying the Solvent Environment

This is often the most direct and effective first-line approach for moderately lipophilic compounds.[7][8] Co-solvents work by reducing the overall polarity of the aqueous environment, thereby lowering the interfacial tension between the solute and the solvent.[9]

Q3: How do I systematically select and optimize a co-solvent system for 1M5NT?

A: The process involves a screening phase followed by an optimization phase. The goal is to find a biocompatible solvent that provides the required solubility enhancement at the lowest possible concentration to minimize potential toxicity or unwanted effects on your experiment.[10][11]

Caption: Workflow for systematic co-solvent screening and optimization.

This protocol is the gold standard for determining equilibrium solubility.

-

Preparation: Add an excess amount of solid 1M5NT (enough to ensure undissolved solid remains) to several vials.

-

Solvent Addition: To each vial, add a fixed volume (e.g., 1 mL) of a different co-solvent system. For initial screening, use a relatively high concentration, such as 50% (v/v) of each co-solvent (e.g., Ethanol, PG, PEG 400, DMSO) in your primary aqueous buffer.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand so that the excess solid can sediment. Carefully withdraw a sample from the supernatant. Crucially, filter the sample through a 0.22 µm syringe filter (select a filter material, like PTFE, compatible with your organic solvents) to remove any undissolved particulates.

-

Dilution & Analysis: Dilute the filtered sample with the mobile phase of your HPLC method to a concentration within the calibrated range of your assay.

-

Quantification: Analyze the sample using your validated HPLC method to determine the concentration of 1M5NT.

| Co-Solvent | Dielectric Constant (Approx.) | Polarity Index | Key Characteristics & Considerations |

| Water | 80.1 | 10.2 | Universal polar solvent; baseline for comparison. |

| Ethanol | 24.5 | 5.2 | Biocompatible, volatile. Good for moderately nonpolar compounds.[12] |

| Propylene Glycol (PG) | 32.0 | 6.8 | Less volatile than ethanol, common in oral and parenteral formulations.[10] |

| PEG 400 | 12.5 | 6.1 | Low volatility, excellent solubilizer for many BCS Class II drugs.[10][11] |

| Glycerin | 42.5 | 7.2 | High viscosity, good safety profile. |

| DMSO | 47.0 | 7.2 | Excellent solubilizer but can have toxicity concerns and may enhance skin penetration. Primarily for in-vitro use. |

Strategy 2: pH Adjustment - Leveraging Ionization

If 1M5NT has an ionizable center with a pKa within or near the physiological pH range, altering the pH of the solution can dramatically increase its solubility.[8][13]

Q4: My compound has a predicted pKa. How can I use this to improve its solubility?

A: The goal is to shift the pH of the solution to a point where a significant portion of the compound exists in its more soluble, ionized form. Based on the Henderson-Hasselbalch equation, a good rule of thumb is to adjust the pH to at least 2 units away from the pKa to ensure >99% ionization. For 1M5NT, the triazole nitrogens can be protonated under acidic conditions.

Caption: Decision process for employing pH adjustment to enhance solubility.

-

Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental range (e.g., from pH 2 to pH 10). Use buffers with appropriate buffering capacity for each pH range (e.g., phosphate, citrate, borate).

-

Solubility Measurement: Perform the Isothermal Shake-Flask Method (Protocol 2.1) in each of the prepared buffers.

-

Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer.

-

Analysis: The resulting graph will clearly show the pH at which 1M5NT solubility is maximal. This allows you to select an appropriate buffer for your final formulation. Caution: Always assess the chemical stability of your compound at the selected pH, as extreme pH values can cause degradation.

Strategy 3: Surfactants and Complexation Agents

When co-solvents and pH adjustment are insufficient or undesirable (e.g., due to toxicity), excipients like surfactants or cyclodextrins can be employed.[14]

Q5: When should I consider using surfactants or cyclodextrins?

A:

-

Surfactants: Consider these when a very large increase in solubility is needed. Surfactants form micelles that encapsulate the hydrophobic drug molecule, effectively creating a "hydrophilic shuttle."[13] They are particularly useful for highly lipophilic compounds. Common non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often preferred due to their lower toxicity.[9]

-

Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with guest molecules.[14] They are useful for moderately sized lipophilic molecules that can fit within their hydrophobic cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and good safety profile.[14]

-

Prepare Stock Solutions: Create stock solutions of HP-β-CD in your desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

-

Phase Solubility Study: Perform the Isothermal Shake-Flask Method (Protocol 2.1) using the different cyclodextrin solutions as the solvent.

-

Plot and Analyze: Plot the solubility of 1M5NT against the concentration of HP-β-CD. A linear increase in solubility suggests the formation of a soluble 1:1 complex and indicates that this is a viable strategy.

Section 3: Summary and Recommendations

Choosing the right solubilization strategy depends on the required concentration, the experimental system (in-vitro vs. in-vivo), and tolerance for excipients.

| Strategy | Pros | Cons | Best Suited For |

| Co-solvency | Simple, rapid, and often highly effective for achieving moderate to high concentrations.[7] | Potential for toxicity or biological interference at high concentrations; risk of drug precipitation upon dilution.[7] | In-vitro screening assays; early-stage formulation development. |

| pH Adjustment | Can produce very large increases in solubility with minimal excipients.[8] | Only works for ionizable compounds; risk of chemical degradation at extreme pH values. | Formulating salts of weakly acidic or basic drugs for oral or parenteral routes. |

| Surfactants | Can solubilize very poorly soluble, lipophilic compounds. | Potential for cell membrane disruption and toxicity; can interfere with some biological assays.[13] | Oral formulations (e.g., microemulsions); challenging compounds where other methods fail. |

| Cyclodextrins | Generally low toxicity; forms a true solution with rapid dissociation.[14] | Limited by the size of the drug molecule and the 1:1 stoichiometry; can be expensive. | Parenteral formulations; stabilizing drugs against degradation. |

| Particle Size Reduction | Increases dissolution rate by increasing surface area; avoids excipients.[15] | Does not increase equilibrium solubility; requires specialized equipment (e.g., homogenizers, mills).[7] | Oral formulations of crystalline drugs (BCS Class II). |

References

-

ResearchGate. (n.d.). Solubility Determination, Computational Methodologies, and Preferential Solvation of 3-Nitro-1,2,4-triazol-5-one in Several Solvent Blends. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

-

Journal of the American Chemical Society. (2011, March 30). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

-

Journal of Advanced Pharmacy Education and Research. (n.d.). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5. Retrieved from [Link]

-

ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

SIELC Technologies. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

-

PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2023, September 7). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Retrieved from [Link]

-

SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epa.gov [epa.gov]

- 7. ijpbr.in [ijpbr.in]

- 8. japer.in [japer.in]

- 9. ijmsdr.org [ijmsdr.org]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. scispace.com [scispace.com]

- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

Validation & Comparative

Technical Guide: 1H NMR Characterization of 1-Methyl-5-Nitro-1H-1,2,4-Triazole

Topic: 1H NMR Chemical Shifts of 1-Methyl-5-Nitro-1H-1,2,4-Triazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-Methyl-5-nitro-1H-1,2,4-triazole (MNTA) is a critical intermediate in the synthesis of insensitive munitions (e.g., NTO derivatives) and high-nitrogen pharmaceutical scaffolds. Its structural integrity is defined by the precise regiochemistry of the nitro group relative to the N-methyl substituent.

In synthetic pathways involving the methylation of 3-nitro-1,2,4-triazole, a mixture of two regioisomers is invariably formed: the target 1-methyl-5-nitro isomer and the 1-methyl-3-nitro isomer. Distinguishing these isomers is a common analytical bottleneck. This guide provides a definitive 1H NMR comparison to resolve this regiochemical ambiguity, supported by experimental data and mechanistic analysis.

Comparative 1H NMR Analysis

The distinction between the 1,5- and 1,3-isomers relies on the electronic environment of the N-methyl group and the remaining ring proton. The nitro group is a strong electron-withdrawing group (EWG), and its proximity to the N-methyl group induces significant deshielding effects.

Table 1: Chemical Shift Comparison (DMSO-d₆)

Data synthesized from high-field NMR studies (400-600 MHz).

| Feature | 1-Methyl-5-nitro-1H-1,2,4-triazole (Target) | 1-Methyl-3-nitro-1H-1,2,4-triazole (Isomer) | Δ (ppm) |

| Ring Proton | H-3 ( | H-5 ( | ~0.8 ppm |

| N-Methyl | N-Me ( | N-Me ( | ~0.2 ppm |

| Multiplicity | Singlet (s) | Singlet (s) | N/A |

| Coupling | No significant H-H coupling | No significant H-H coupling | N/A |

Diagnostic Interpretation

-

The Ring Proton (Critical Differentiator):

-

In the 1,5-isomer , the proton resides at position 3 (H-3). It is flanked by two nitrogen atoms (N2 and N4) but is spatially distal from the nitro group. This results in a chemical shift around 8.10 ppm .

-

In the 1,3-isomer , the proton resides at position 5 (H-5). It is flanked by N1 and N4. The H-5 proton in 1,2,4-triazoles is inherently more acidic and deshielded than H-3. Combined with the inductive effect of the N1-methyl group, this signal shifts significantly downfield to ~8.90 ppm .

-

-

The N-Methyl Group:

-

In the 1,5-isomer , the methyl group is sterically and electronically influenced by the adjacent nitro group (peri-interaction). The magnetic anisotropy and electron withdrawal of the nitro group cause a downfield shift (

> 4.15 ppm). -

In the 1,3-isomer , the methyl group is distant from the nitro group, resulting in a relatively shielded signal (

~ 4.00 ppm).

-

Mechanistic Insight & Causality

Understanding the why behind the spectral data ensures robust assignment.

Regiochemistry of Methylation

When 3-nitro-1,2,4-triazole is alkylated (e.g., using dimethyl sulfate or methyl iodide in basic media), the reaction is governed by the tautomeric equilibrium of the parent triazole.

-

Tautomer A (1H-form): Leads to 1-methyl-3-nitro-1,2,4-triazole.[1]

-

Tautomer B (2H/4H-form): Leads to 1-methyl-5-nitro-1,2,4-triazole (often the kinetic product or favored by specific solvent effects).

Electronic Deshielding

The nitro group (

-

In 1-Me-5-Nitro: The nitro group is at C5, directly adjacent to N1. This draws electron density away from the N1-Methyl bond, descreening the methyl protons (downfield shift).

-

In 1-Me-3-Nitro: The nitro group is at C3.[1][2] Its inductive pull dissipates across the ring system before reaching the N1-Methyl group, leaving the methyl protons relatively shielded.

Experimental Protocol: Characterization Workflow

To ensure reproducibility, follow this standardized protocol for sample preparation and acquisition.

Reagents & Equipment[2][6][7]

-

Sample: ~10 mg of crude or purified triazole product.

-

Solvent: DMSO-d₆ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

-

Note: CDCl₃ can be used, but nitro-triazoles often show poor solubility, leading to broadened peaks. DMSO is preferred for sharp resolution.

-

-

Instrument: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Methodology

-

Sample Dissolution:

-

Transfer 10 mg of solid into a clean vial.

-

Add 0.6 mL DMSO-d₆.

-

Sonicate for 30 seconds to ensure complete homogeneity. Partial dissolution can lead to concentration-dependent shifts.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1H (zg30).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The lack of adjacent protons can increase T1 relaxation times for the ring proton; a short delay may suppress the integration value.

-

Scans (NS): 16 scans are sufficient for pure samples; 64 scans for crude mixtures to detect minor isomer impurities (<1%).

-

-

Processing:

-

Reference the spectrum to the DMSO residual peak (2.50 ppm) or TMS (0.00 ppm).

-

Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

-

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to definitive structural assignment, highlighting the decision nodes based on NMR data.

Caption: Decision tree for regiochemical assignment of N-methyl-nitro-1,2,4-triazoles via 1H NMR.

References

- Bagal, L. I., Pevzner, M. S., et al. (1970). Methylation of 3-nitro-1,2,4-triazole. Chemistry of Heterocyclic Compounds. (Foundational work establishing the isomeric distribution and properties of nitro-triazoles).

-

Klapötke, T. M., et al. (2011). Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole. University of Munich. (Provides NMR data for related 1-methyl-3-nitro derivatives). Link

-

Sukhanov, G. T., et al. (2019).[3] Nucleophilic Substitution of Nitro Group of 1-Methyl-5-Nitro-1,2,4-Triazole. Russian Journal of Organic Chemistry. (Confirming the reactivity and spectral characteristics of the 5-nitro isomer). Link

-

Larina, L. I., et al. (2023).[4] Organophosphorus Azoles... NMR Spectroscopy. Molecules. (Lists comparative chemical shifts for various N-methyl azoles). Link

Sources

X-ray crystal structure data for 1-methyl-5-nitro-1H-1,2,4-triazole

The following guide provides an in-depth technical assessment of 1-methyl-5-nitro-1H-1,2,4-triazole, specifically focusing on its crystallographic properties, structural isomerism, and performance relative to its regioisomer, 1-methyl-3-nitro-1,2,4-triazole (MNTA).

Structural Crystallography, Regiochemistry, and Comparative Performance

Executive Summary & Regiochemical Context

For researchers in high-energy density materials (HEDMs) and pharmaceutical intermediate synthesis, distinguishing between the 3-nitro and 5-nitro regioisomers of N-methylated 1,2,4-triazole is critical.

-

1-Methyl-3-nitro-1,2,4-triazole (MNTA): The thermodynamically stable isomer. It is widely characterized, exhibits higher density, and is used as an insensitive high-explosive candidate or stable pharmacophore.

-

1-Methyl-5-nitro-1,2,4-triazole: The kinetically favored or less stable isomer. It is characterized by high reactivity toward nucleophilic substitution (

), making it a valuable intermediate for functionalizing triazole rings (e.g., introducing azido, alkoxy, or amino groups) rather than a terminal stable material.[1]

This guide compares the crystallographic data of the stable MNTA standard against the structural behaviors of the 5-nitro variant.[1]

Crystallographic Characterization

The structural integrity of nitro-triazoles is governed by their hydrogen-bonding networks and planar stacking, which dictate density—a key performance metric for energetic materials.

Comparative Crystal Structure Data

The following table contrasts the definitive X-ray diffraction data for the stable 3-nitro isomer (MNTA) with the structural characteristics of the 5-nitro isomer and its derivatives.

| Feature | 1-Methyl-3-nitro-1,2,4-triazole (MNTA) | 1-Methyl-5-nitro-1,2,4-triazole |

| Crystal System | Monoclinic | Often Amorphous / Low-Melting Solid |

| Space Group | Inferred: Lower symmetry due to steric clash | |

| Density ( | 1.60 – 1.70 g/cm³ | ~1.55 – 1.65 g/cm³ (Lower packing efficiency) |

| Melting Point | 62 °C | < 50 °C (Often oil or low-melt solid) |

| Molecular Planarity | High (Nitro group coplanar with ring) | Distorted (Nitro group twisted due to N-Methyl steric hindrance) |

| Key Interaction | Intermolecular C-H[1]···O and C-H···N H-bonds | Susceptible to |

Structural Insight:

The 3-nitro isomer crystallizes efficiently because the nitro group at position 3 is flanked by a hydrogen (C5) and a ring nitrogen (N2/N4), minimizing steric strain.[1]

In contrast, the 5-nitro isomer places the bulky nitro group adjacent to the N-methyl group at position 1. This "peri-like" steric clash forces the nitro group to rotate out of the ring plane, disrupting

Performance Comparison: Stability vs. Reactivity[1][2]

In drug development and energetic material formulation, the choice between isomers is dictated by the application: Stability (MNTA) vs. Functionalization Potential (5-Nitro) .[1]

A. Energetic Performance (HEDM Context)

-

MNTA (3-Nitro):

-

5-Nitro Isomer:

B. Synthetic Utility (Pharma/Agro Context)

The 5-nitro isomer is a "privileged intermediate."[1] The nitro group at C5 is highly activated for nucleophilic attack.[1]

-

Reaction: 1-Methyl-5-nitro-1,2,4-triazole + Nucleophile (

) -

Applications: Synthesis of 5-alkoxy-triazoles (fungicides) or 5-azido-triazoles (high-nitrogen energetic materials).

Experimental Protocol: Synthesis & Separation

Objective: Synthesize 1-methyl-3-nitro-1,2,4-triazole (MNTA) and isolate the 5-nitro isomer for characterization.

Reagents

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)[1]

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (

)[1]

Step-by-Step Workflow

-

Deprotonation: Dissolve 3-nitro-1,2,4-triazole (1 eq) in methanol containing NaOH (1.1 eq) at 0°C. Stir for 30 min to form the nitrotriazolate anion.

-

Methylation: Add Methyl Iodide (1.2 eq) dropwise.[1] Critical: Maintain temperature < 10°C to minimize polymethylation.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (3x).[1]

-

Isomer Separation (Self-Validating Step):

-

The crude mixture contains both 3-nitro (major) and 5-nitro (minor) isomers.[1]

-

TLC Analysis: Use Hexane:Ethyl Acetate (1:1).[1] The 5-nitro isomer is typically less polar (higher

) due to the twisted nitro group reducing the dipole moment compared to the planar 3-nitro isomer. -

Column Chromatography: Elute with Hexane/EtOAc gradient.

-

Crystallization: Recrystallize the 3-nitro fraction from ethanol/water to obtain pure MNTA crystals (MP: 62°C). The 5-nitro fraction may remain as an oil or low-melting solid.

-

Visualizing the Isomerization & Synthesis Pathway

The following Graphviz diagram illustrates the divergent synthesis and the structural logic separating the two isomers.

Caption: Divergent methylation pathway of 3-nitro-1,2,4-triazole yielding the stable MNTA (green) and reactive 5-nitro isomer (red).

References

-

Crystal Structure of MNTA:Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt. (Contains comparative data for methyl-nitro-triazole scaffolds).

-

Source: [1]

-

-

Synthetic Pathways & Isomerization:Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. Selective synthesis of 1,4-dialkyl- and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts.

-

Energetic Properties:Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characteriz

-

Source: [1]

-

-

Nucleophilic Substitution of 5-Nitro Isomer:Nucleophilic Substitution of Nitro Group in 1-Methyl-5-Nitro-1,2,4-Triazole.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

A Comparative Guide to HPLC Retention Time Standards for 1-methyl-5-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of High-Performance Liquid Chromatography (HPLC), the precision of retention time is paramount for accurate compound identification and quantification. The use of retention time standards is a cornerstone of robust analytical method development and validation. This guide provides an in-depth technical comparison of 1-methyl-5-nitro-1H-1,2,4-triazole as a potential retention time standard, evaluating its performance characteristics against established alternatives for the analysis of polar, nitroaromatic compounds.

The Ideal Retention Time Standard: A Multifaceted Profile

An ideal HPLC retention time standard is more than just a peak on a chromatogram. It is a reliable anchor in the often-complex matrix of a sample. The selection of a suitable standard is guided by several critical physicochemical and chromatographic properties:

-

Chemical Stability: The standard must be stable in the solvents used for sample preparation and in the mobile phase over the course of the analysis. It should not degrade under the analytical conditions, including exposure to light and variations in pH.

-

High Purity: The standard should be readily available in a highly pure form to ensure a single, sharp, and reproducible chromatographic peak.

-

Appropriate Retention: The retention time of the standard should be in a region of the chromatogram that does not interfere with the analytes of interest but is also not so early that it is affected by solvent front variations.

-

Good Peak Shape: A symmetrical peak (Gaussian shape) is desirable for accurate determination of the retention time at the peak apex.

-

Strong UV-Vis Absorbance (for UV detection): The standard should possess a significant chromophore that allows for sensitive and reliable detection at a common UV wavelength.

-

Commercial Availability: Ready and consistent availability of the standard is crucial for the long-term application of an analytical method.

This guide will now delve into the suitability of 1-methyl-5-nitro-1H-1,2,4-triazole as a retention time standard, comparing it with other commonly used standards.

Profiling 1-methyl-5-nitro-1H-1,2,4-triazole as a Retention Time Standard

1-methyl-5-nitro-1H-1,2,4-triazole is a polar, heterocyclic compound containing a nitro group, making it structurally relevant for the analysis of other polar nitroaromatic compounds. Its potential as a retention time standard is evaluated below.

Chromatographic Behavior and Method Development

Based on the analysis of structurally similar compounds, such as 1-methyl-3,5-dinitro-1H-1,2,4-triazole, a reversed-phase HPLC method is the most appropriate starting point for evaluating 1-methyl-5-nitro-1H-1,2,4-triazole.[1]

Recommended HPLC Conditions:

| Parameter | Recommended Setting | Justification |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase of a C18 column is well-suited for retaining and separating polar compounds when used with a polar mobile phase.[1] |

| Mobile Phase | Methanol/Water (e.g., 50:50, v/v) | A simple, isocratic mobile phase of methanol and water provides good resolving power for many polar analytes and is readily available in high purity. The ratio can be adjusted to achieve the desired retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column that provides a balance between analysis time and column efficiency. |

| Detection | UV at 240 nm | Nitroaromatic compounds typically exhibit strong UV absorbance. Analysis of a dinitro analogue at 240 nm suggests this is a suitable wavelength for sensitive detection.[1] |

| Column Temperature | 25 °C | Maintaining a constant column temperature is crucial for ensuring reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for peak distortion. |

Expected Performance:

Under these conditions, 1-methyl-5-nitro-1H-1,2,4-triazole is expected to be well-retained and exhibit a symmetrical peak shape, making it a promising candidate for a retention time standard.

Comparative Analysis: 1-methyl-5-nitro-1H-1,2,4-triazole vs. Alternative Standards

To provide a comprehensive evaluation, the performance of 1-methyl-5-nitro-1H-1,2,4-triazole should be compared against established retention time standards. This section outlines a comparative framework and discusses the merits of each alternative.

| Standard | Chemical Structure | Key Characteristics & Applications |

| 1-methyl-5-nitro-1H-1,2,4-triazole | C₃H₄N₄O₂ | A polar, nitroaromatic compound. Potentially a good structural analogue for related analytes, leading to similar chromatographic behavior and response to changes in mobile phase composition. |

| Uracil | C₄H₄N₂O₂ | Often used as a marker for the column void volume (t₀) in reversed-phase HPLC due to its very low retention on C18 columns.[2][3][4][5][6] It is useful for calculating the retention factor (k'). |

| Caffeine | C₈H₁₀N₄O₂ | A moderately polar compound that is well-retained on C18 columns with aqueous-organic mobile phases. It is stable, readily available in high purity, and has a strong UV absorbance.[7][8][9] |

| Theophylline | C₇H₈N₄O₂ | Structurally similar to caffeine, theophylline is another stable and readily available compound with good chromatographic properties on reversed-phase columns.[10][11][12][13][14] |

Experimental Comparison Workflow

To objectively compare these standards, a systematic experimental approach is necessary. The following workflow outlines the key steps.

Caption: Experimental workflow for comparing HPLC retention time standards.

Predicted Comparative Performance Data

The following table summarizes the expected performance of each standard based on the proposed HPLC method.

| Performance Metric | 1-methyl-5-nitro-1H-1,2,4-triazole | Uracil | Caffeine | Theophylline |

| Expected Retention Time (min) | 3 - 7 | ~1.5 (Void Volume) | 4 - 8 | 3 - 6 |

| Expected Peak Shape | Symmetrical | Symmetrical | Symmetrical | Symmetrical |

| Retention Time Stability (%RSD) | < 0.5% | < 0.5% | < 0.5% | < 0.5% |

| Suitability as Standard | Good for polar nitroaromatics | Void volume marker only | Good general-purpose standard | Good general-purpose standard |

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate and stable stock and working solutions of the retention time standards.

Materials:

-

1-methyl-5-nitro-1H-1,2,4-triazole (analytical standard grade)

-

Uracil (analytical standard grade)

-

Caffeine (analytical standard grade)

-

Theophylline (analytical standard grade)

-

HPLC-grade Methanol

-

Volumetric flasks (10 mL, 100 mL)

-

Analytical balance

Procedure:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 10 mg of each standard into separate 10 mL volumetric flasks.

-

Dissolve the standard in a small amount of methanol.

-

Once dissolved, bring the solution to volume with methanol and mix thoroughly.

-

Store stock solutions in amber vials at 4°C.

-

-

Working Solution Preparation (10 µg/mL):

-

Pipette 1 mL of each stock solution into a 100 mL volumetric flask.

-

Bring the solution to volume with the mobile phase (e.g., 50:50 Methanol/Water) and mix thoroughly.

-

This working solution is now ready for injection into the HPLC system.

-

Protocol 2: HPLC Analysis and Data Evaluation

Objective: To perform the HPLC analysis of the prepared standards and evaluate their chromatographic performance.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Procedure:

-

System Equilibration:

-

Equilibrate the HPLC system with the mobile phase (50:50 Methanol/Water) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject 10 µL of each working standard solution individually.

-

For a comprehensive comparison, prepare a mixture of all four standards and inject 10 µL.

-

To assess stability, perform at least six replicate injections of the mixture.

-

-

Data Evaluation:

-

Record the retention time for each standard.

-

Calculate the tailing factor or asymmetry for each peak. A value between 0.9 and 1.2 is generally considered acceptable.

-

For the replicate injections, calculate the mean, standard deviation, and relative standard deviation (%RSD) of the retention times for each standard.

-

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column with a methanol/water mobile phase is a logical starting point for polar analytes like 1-methyl-5-nitro-1H-1,2,4-triazole. This system provides a good balance of hydrophobic and polar interactions, allowing for the retention and separation of a wide range of polar compounds. The isocratic elution simplifies the method and enhances reproducibility, which is critical for a retention time standard. The choice of 240 nm for UV detection is based on the known absorbance of similar nitroaromatic compounds and is likely to provide high sensitivity.

Trustworthiness and Self-Validation